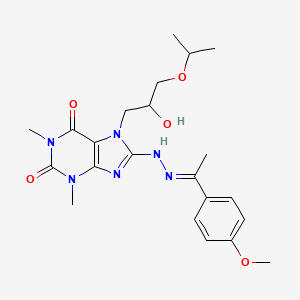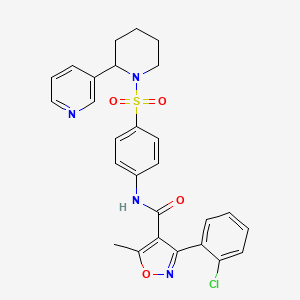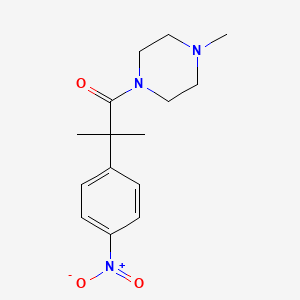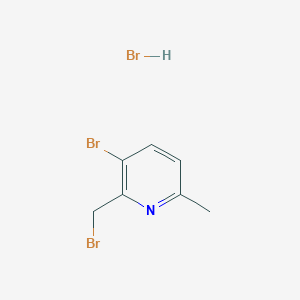
2-Bromo-1-(difluoromethyl)imidazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“2-Bromo-1-(difluoromethyl)imidazole” is an organic compound with the molecular formula C4H3BrF2N2 . It is used as an intermediate in organic chemical synthesis .
Synthesis Analysis
The synthesis of imidazoles, including “2-Bromo-1-(difluoromethyl)imidazole”, has been a subject of recent research . One method involves the cyclization of amido-nitriles . The reaction conditions are mild enough for the inclusion of a variety of functional groups .Molecular Structure Analysis
The molecular structure of “2-Bromo-1-(difluoromethyl)imidazole” consists of an imidazole ring, which is an aromatic five-member ring with two nitrogen atoms at positions 1 and 3, and three carbon atoms .Physical And Chemical Properties Analysis
The physical form of “2-Bromo-1-(difluoromethyl)imidazole” is liquid . Its molecular weight is 196.98 .Wissenschaftliche Forschungsanwendungen
Computational Study on Imidazole Derivatives : Erdogan and Erdoğan (2019) conducted a computational study investigating the reactions between imidazole and various 2-bromo-1-arylethanones. Density Functional Theory (DFT) calculations were performed to analyze the chemical species involved in these reactions (Erdogan & Erdoğan, 2019).
Bromination Reaction in Presence of Copper(I) Bromide : A study by Lobana, Sultana, and Butcher (2011) demonstrated the conversion of 2-Mercapto-1-methyl-imidazoline into 2-bromo-1-methyl-imidazole in the presence of copper(I) bromide (Lobana, Sultana, & Butcher, 2011).
Modification of 1,2-Polybutadiene : A study by Yuan et al. (2011) discussed the transformation of commercially available 1,2-Polybutadiene (PB) into a reactive intermediate by quantitative bromination. This brominated polymer was used to yield water-soluble brush polymers and copolymers with potential applications in stabilizing heterophase polymerization of styrene and ionic conducting properties (Yuan et al., 2011).
Catalysis in Homogeneous Catalysis : The study by César, Bellemin-Laponnaz, and Gade (2002) investigated the reaction of 1-mesityl imidazole with 2-bromo-4,4-dimethyloxazoline, leading to the development of a silver N-heterocyclic carbene complex. This complex showed potential as a catalyst for the Heck and Suzuki C−C coupling reactions (César, Bellemin-Laponnaz, & Gade, 2002).
CO2 Capture by Ionic Liquid : Bates et al. (2002) described the synthesis of a new ionic liquid from 1-butyl imidazole and 3-bromopropylamine hydrobromide, demonstrating its efficiency in capturing CO2 (Bates et al., 2002).
Synthesis and Antidepressant Activity : Khaliullin et al. (2017) synthesized salts and diylidenehydrazidеs of 2-bromo-1-(thietan-3-yl) imidazole-4,5-dicarboxylic acid, evaluating their antidepressant activities (Khaliullin et al., 2017).
Palladium-Catalyzed Arylation Reactions : Bellina, Cauteruccio, and Rossi (2007) discussed the efficient preparation of 4(5)-aryl-1H-imidazoles by palladium-catalyzed Suzuki-Miyaura reaction, indicating potential applications in organic synthesis (Bellina, Cauteruccio, & Rossi, 2007).
Safety and Hazards
“2-Bromo-1-(difluoromethyl)imidazole” is classified as dangerous, with hazard statements including H315, H318, and H335 . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, evacuating personnel to safe areas, and keeping people away from and upwind of spill/leak .
Wirkmechanismus
Target of Action
Imidazoles, the class of compounds to which it belongs, are known to interact with a variety of biological targets, including enzymes and receptors .
Mode of Action
Imidazoles typically interact with their targets through non-covalent interactions such as hydrogen bonding, ionic interactions, and hydrophobic effects .
Biochemical Pathways
Imidazoles are known to be involved in a wide range of biochemical processes, including signal transduction, enzyme catalysis, and gene regulation .
Pharmacokinetics
The compound’s molecular weight (19698 g/mol ) suggests that it may have good bioavailability, as compounds with molecular weights under 500 g/mol are generally well-absorbed .
Result of Action
Imidazoles are known to have a wide range of biological effects, depending on their specific targets and the context in which they are used .
Eigenschaften
IUPAC Name |
2-bromo-1-(difluoromethyl)imidazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H3BrF2N2/c5-3-8-1-2-9(3)4(6)7/h1-2,4H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JORCMRMCKDFVMN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C(=N1)Br)C(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H3BrF2N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.98 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-1-(difluoromethyl)imidazole | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-((6-cyclopropylpyrimidin-4-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2479221.png)
![N-(2-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-2,3-dihydrobenzofuran-5-sulfonamide](/img/structure/B2479222.png)



![2-(benzo[d][1,3]dioxol-5-yl)-N-(5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl)acetamide](/img/structure/B2479230.png)

![3-(4-ethoxyphenyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2479235.png)


![2-(9-fluoro-2-methyl-4-oxo[1]benzothieno[3,2-d]pyrimidin-3(4H)-yl)-N-(3,4,5-trimethoxyphenyl)acetamide](/img/structure/B2479240.png)
![[3-(Oxiran-2-ylmethoxy)phenyl]-pyrrolidin-1-ylmethanone](/img/structure/B2479241.png)
